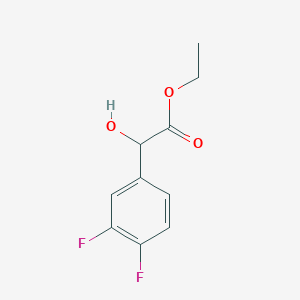

Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate

Description

Propriétés

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBLMWRLLTXJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material Preparation and Key Intermediates

- Starting Material: 3,4-Difluorobenzene derivatives are commonly used as the aromatic source.

- Key Intermediate: 2-chloro-1-(3,4-difluorophenyl)ethanone is prepared by Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride. This intermediate is crucial for further transformations.

Reduction and Functionalization

Esterification and Cyclopropanation

- Reaction of the hydroxy intermediate with triethylphosphonoacetate in the presence of sodium hydride in toluene leads to the formation of esters, which can be further cyclopropanated using trimethylsulfoxonium iodide and sodium hydride in DMSO to form cyclopropyl carboxylates.

- Although cyclopropanation is more relevant for related compounds, esterification of the hydroxyacetate moiety is a key step in the synthesis of this compound.

Direct Esterification Route

- A more straightforward approach involves the reaction of 3,4-difluorophenylacetic acid with ethyl chloroformate under inert atmosphere (e.g., nitrogen) in solvents such as dichloromethane to form the ethyl ester. This method provides this compound directly, with controlled reaction conditions enhancing yield and purity.

Catalytic and Reaction Conditions

Catalysts and Reagents

- Chiral Oxazaborolidine Catalyst: Used for stereoselective reduction of ketones to alcohols, providing enantiomeric enrichment.

- Borane Dimethylsulfide Complex: A mild reducing agent facilitating selective reduction of keto groups.

- Sodium Hydride (NaH): Used as a strong base to deprotonate intermediates and facilitate nucleophilic substitution or esterification.

- Triethylphosphonoacetate: Provides the ester moiety in the synthesis.

- Ethyl Chloroformate: Used in direct esterification with carboxylic acids.

Solvents and Atmosphere

- Toluene: Preferred solvent for esterification and cyclopropanation steps.

- Dichloromethane: Used in direct esterification for better solubility and reaction control.

- Inert Atmosphere (Nitrogen): Prevents oxidation and side reactions during sensitive steps.

Detailed Reaction Scheme Summary

| Step | Reaction Description | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Friedel-Crafts acylation of 1,2-difluorobenzene | Chloroacetyl chloride, AlCl3 | 2-chloro-1-(3,4-difluorophenyl)ethanone |

| 2 | Stereoselective reduction of keto group | Chiral oxazaborolidine catalyst, borane dimethylsulfide | 2-chloro-1-(3,4-difluorophenyl)ethanol |

| 3 | Esterification | Triethylphosphonoacetate, NaH, toluene | This compound (ester intermediate) |

| 4 | Alternative direct esterification | 3,4-difluorophenylacetic acid, ethyl chloroformate, DCM, N2 atmosphere | This compound |

Research Findings and Optimization

- The use of chiral catalysts in the reduction step is critical for obtaining enantiomerically enriched products, which is important for biological activity studies.

- Avoidance of hazardous reagents such as diazomethane and diphenylphosphoryl azide has been a focus to improve safety and cost-effectiveness in industrial processes.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography are standard to ensure product purity.

- Optimization of reaction parameters such as temperature, solvent choice, and reagent ratios significantly affects yield and selectivity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst | Solvent | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts acylation + Reduction + Esterification | Chloroacetyl chloride, borane complex, triethylphosphonoacetate | Chiral oxazaborolidine | Toluene | High stereoselectivity, suitable for enantiomeric enrichment | Multi-step, requires careful handling of reagents |

| Direct esterification of 3,4-difluorophenylacetic acid | Ethyl chloroformate | None or acid catalyst | Dichloromethane, inert atmosphere | Simpler, fewer steps, good yield | Requires controlled atmosphere, sensitive reagents |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or aldehydes.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate has been investigated for its neuroprotective and anti-inflammatory properties. Similar compounds have shown potential in modulating pathways involved in neurodegenerative diseases. Research indicates that this compound may inhibit endoplasmic reticulum stress and apoptosis, potentially impacting conditions like Alzheimer’s disease .

- Case Study : A study examining the effects of structurally similar compounds on neuroinflammation reported significant reductions in inflammatory markers when treated with derivatives of this compound .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including esterification and acylation. Its unique structure allows for the modification of pharmacophores in drug development.

- Data Table: Synthetic Routes

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Esterification | Ethyl chloroformate + 3,4-difluorophenylacetic acid | This compound | 85 |

| Acylation | This compound + Acetyl chloride | Acetyl derivative | 75 |

Biological Studies

In biological research, this compound can be utilized as a probe to study the behavior of difluorophenyl-containing molecules within biological systems. Its interactions with cellular pathways are being explored to understand its potential therapeutic effects.

- Case Study : Research involving this compound has demonstrated its ability to modulate cellular responses in vitro, showing promise for further exploration in therapeutic applications against cancer and other diseases.

Industrial Applications

The compound is also used in the manufacturing of various chemical products such as polymers and coatings. Its properties make it suitable for enhancing the performance characteristics of these materials.

- Comparison with Similar Compounds :

| Compound Name | Functional Groups | Unique Properties |

|---|---|---|

| Ethyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | Chlorine instead of fluorine | Different reactivity and biological activity |

| Ethyl 2-(3,4-difluorophenyl)acetate | Lacks hydroxy group | Less versatile in organic synthesis |

Mécanisme D'action

The mechanism by which Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The hydroxyacetate moiety can participate in hydrogen bonding, enhancing the compound's binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate (CAS: 1247619-04-0)

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate (CAS: 1151564-10-1)

- Molecular Formula : C₁₁H₁₃FO₄

- Key Differences : Incorporates a methoxy group at the 3-position and fluorine at the 2-position. The methoxy group introduces steric hindrance and hydrogen-bonding capacity, impacting solubility and metabolic stability .

- Applications : Explored in antifungal and anti-inflammatory drug discovery .

Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (CAS: 73790-05-3)

- Molecular Formula : C₁₀H₈F₂O₃

- Key Differences : The hydroxyl group (-OH) is replaced with a ketone (=O), increasing electrophilicity and reactivity in nucleophilic addition reactions. This variant is more suitable for synthesizing α-ketoamide derivatives .

- Applications : Intermediate in protease inhibitor development .

Physicochemical Properties and Reactivity

Table 1: Comparative Analysis of Key Parameters

*LogP values estimated via computational modeling.

Activité Biologique

Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group and a hydroxyacetate moiety. Its molecular formula is , and it has a molecular weight of approximately 202.15 g/mol. The fluorine substituents on the phenyl ring enhance the compound's lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its effects on various biochemical pathways:

- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects by inhibiting endoplasmic reticulum (ER) stress and apoptosis pathways. These properties suggest that this compound may also exert neuroprotective effects through similar mechanisms.

- Anti-inflammatory Activity : The compound is believed to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound in various in vitro assays:

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | NF-kB Pathway | <10 | Inhibition of inflammatory markers |

| Study 2 | ER Stress | <15 | Reduction in apoptosis rates |

| Study 3 | Cyclooxygenase Enzymes | <20 | Inhibition of pro-inflammatory mediators |

These findings indicate that this compound possesses significant anti-inflammatory and neuroprotective properties, supporting its potential therapeutic applications.

Case Studies

- Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function compared to control groups. This suggests its potential as a neuroprotective agent against conditions such as Alzheimer's disease.

- Anti-inflammatory Effects : Another study demonstrated that treatment with this compound significantly lowered levels of pro-inflammatory cytokines in models of induced inflammation. This positions the compound as a candidate for developing anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate to achieve high yield and purity?

- Methodological Answer :

- Regioselective Fluorination : Use halogen-directed lithiation or transition metal-catalyzed cross-coupling to introduce fluorine atoms at the 3- and 4-positions of the phenyl ring. Monitor reaction progress via TLC or HPLC to avoid over-fluorination .

- Esterification : React 2-(3,4-difluorophenyl)-2-hydroxyacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux. Optimize molar ratios (1:3 acid-to-ethanol) and reaction time (4–6 hours) to minimize side products like diesters .

- Purification : Employ column chromatography (silica gel, 2:1 petroleum ether/ethyl acetate) to isolate the ester. Confirm purity via ¹H/¹³C NMR and LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

- Methodological Answer :

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -115 to -125 ppm for aromatic fluorines) and ¹H NMR to identify the hydroxy proton (δ ~ 5.2 ppm, broad singlet) .

- HPLC : Apply reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (>98%) and monitor degradation products .

- X-ray Crystallography : Grow single crystals via slow evaporation (ethyl acetate/hexane) to resolve stereochemistry and confirm intramolecular hydrogen bonding between the hydroxy and ester groups .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound, particularly for enantiomer separation?

- Methodological Answer :

- Chiral Coupling Agents : Use (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) (HATU) to activate the hydroxy acid, promoting stereoretention during esterification .

- Supercritical Fluid Chromatography (SFC) : Employ Chiralpak® IC columns (MeOH/CO₂ = 30:70) at 40°C and 100 Bar pressure to resolve enantiomers. Optimize flow rate (80 µL/min) for baseline separation .

Q. What methodologies are available for modifying the hydroxy group in this compound to produce derivatives with varied reactivity?

- Methodological Answer :

- Tosylation : Treat the hydroxy group with TsCl/Et₃N to generate a tosylate intermediate, enabling nucleophilic substitution with thiols or amines .

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the hydroxy group to a ketone, facilitating further reactions like Grignard additions .

Q. What are the potential biological applications of this compound as a pharmaceutical intermediate?

- Methodological Answer :

- Anticancer Agents : Couple the ester with aminopyridine carboxamides via peptide-bond formation to generate kinase inhibitors. Validate activity via in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

- Antibacterial Prodrugs : Hydrolyze the ester moiety in vivo to release the bioactive 2-(3,4-difluorophenyl)-2-hydroxyacetic acid, which disrupts bacterial membrane synthesis .

Data Contradiction Analysis

- Fluorination Efficiency : reports 85% yield for 2-(2,3-difluorophenyl)acetic acid via Pd-catalyzed coupling, while notes lower yields (60–70%) for similar substrates under radical fluorination. Researchers should optimize catalysts (e.g., Xantphos/Pd(OAc)₂) to enhance regioselectivity .

- Purification Challenges : emphasizes SFC for chiral resolution, whereas relies on recrystallization. SFC is superior for lab-scale enantiomer separation, but recrystallization may suffice for racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.